molecular formula C19H17ClN2O2 B2428717 Methyl 6-chloro-4-[(4-ethylphenyl)amino]quinoline-2-carboxylate CAS No. 1207051-60-2

Methyl 6-chloro-4-[(4-ethylphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2428717
CAS No.: 1207051-60-2
M. Wt: 340.81
InChI Key: PLYMOQOHFINZMK-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-[(4-ethylphenyl)amino]quinoline-2-carboxylate is a quinoline derivative known for its diverse applications in scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, fused with a carboxylate group and substituted with a chloro and ethylphenylamino group. The unique structure of this compound makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chloro-4-((4-ethylphenyl)amino)quinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 6-chloro-4-hydroxyquinoline with 4-ethylphenylamine under specific conditions to form the intermediate product. This intermediate is then esterified using methyl chloroformate to yield the final compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-4-[(4-ethylphenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 6-chloro-4-[(4-ethylphenyl)amino]quinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-chloro-4-((4-ethylphenyl)amino)quinoline-2-carboxylate involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Uniqueness: Methyl 6-chloro-4-[(4-ethylphenyl)amino]quinoline-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a chloro group and an ethylphenylamino group enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

methyl 6-chloro-4-(4-ethylanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-3-12-4-7-14(8-5-12)21-17-11-18(19(23)24-2)22-16-9-6-13(20)10-15(16)17/h4-11H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYMOQOHFINZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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